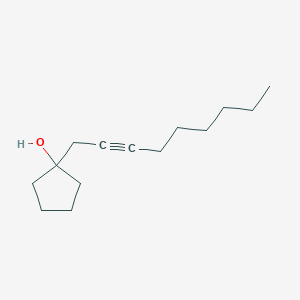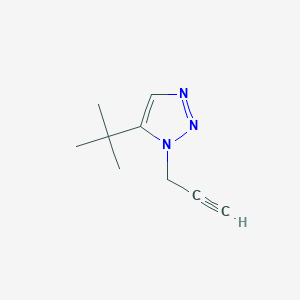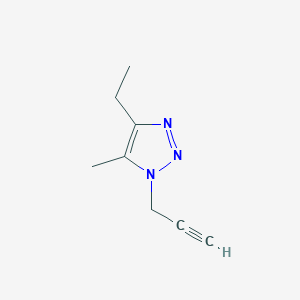
9,9,10,10,10-pentadeuteriodecan-1-ol
Vue d'ensemble
Description
9,9,10,10,10-pentadeuteriodecan-1-ol is a deuterated form of decanol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in research and development due to its unique isotopic properties. The molecular formula of this compound is C10H17D5O, and it has a molecular weight of 163.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,10,10,10-pentadeuteriodecan-1-ol typically involves the deuteration of decanol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are monitored and controlled during production .
Analyse Des Réactions Chimiques
Types of Reactions
9,9,10,10,10-pentadeuteriodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Decanal or decanoic acid.
Reduction: Decane.
Substitution: Decyl halides or other substituted derivatives.
Applications De Recherche Scientifique
9,9,10,10,10-pentadeuteriodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a deuterated solvent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Mécanisme D'action
The mechanism of action of 9,9,10,10,10-pentadeuteriodecan-1-ol is primarily related to its isotopic properties. Deuterium, being heavier than hydrogen, can alter the kinetic isotope effects in chemical reactions. This can lead to changes in reaction rates and pathways, providing valuable insights into reaction mechanisms and molecular interactions. The presence of deuterium can also affect the physical properties of the compound, such as boiling point and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanol: The non-deuterated form of 9,9,10,10,10-pentadeuteriodecan-1-ol with the molecular formula C10H22O.
1-Decanol: Another isomer of decanol with the hydroxyl group at the first carbon position.
Decyl-d21 Alcohol: A fully deuterated form of decanol with all hydrogen atoms replaced by deuterium.
Uniqueness
This compound is unique due to its selective deuteration, which provides distinct isotopic labeling without fully replacing all hydrogen atoms. This selective deuteration allows for specific studies on the effects of deuterium in chemical and biological systems, making it a valuable tool in research .
Propriétés
IUPAC Name |
9,9,10,10,10-pentadeuteriodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFXSUHUHTGQN-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531776.png)
![3-[(Oxan-4-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531778.png)
![3-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531780.png)

![tert-butyl (3R,4R)-3-[(2,3-dihydroxypropyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531783.png)
![2-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1531785.png)
![(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531786.png)
![(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531788.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531789.png)
![4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531790.png)
![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531791.png)


